methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate
Brand Name: Vulcanchem
CAS No.: 890646-66-9
VCID: VC5332851
InChI: InChI=1S/C18H13NO5/c1-23-17(21)11-6-8-13(9-7-11)19-16(20)15-10-12-4-2-3-5-14(12)18(22)24-15/h2-10H,1H3,(H,19,20)
SMILES: COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2
Molecular Formula: C18H13NO5
Molecular Weight: 323.304

methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate

CAS No.: 890646-66-9

Cat. No.: VC5332851

Molecular Formula: C18H13NO5

Molecular Weight: 323.304

* For research use only. Not for human or veterinary use.

methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate - 890646-66-9

Specification

CAS No. 890646-66-9
Molecular Formula C18H13NO5
Molecular Weight 323.304
IUPAC Name methyl 4-[(1-oxoisochromene-3-carbonyl)amino]benzoate
Standard InChI InChI=1S/C18H13NO5/c1-23-17(21)11-6-8-13(9-7-11)19-16(20)15-10-12-4-2-3-5-14(12)18(22)24-15/h2-10H,1H3,(H,19,20)
Standard InChI Key VEVVNGRMMRJQGO-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2

Introduction

Chemical Structure and Synthetic Methodologies

Molecular Architecture

The compound’s structure features a benzoate core substituted at the para-position with an amide-linked isochromene derivative. Key structural attributes include:

  • IUPAC Name: Methyl 4-[(1-oxoisochromene-3-carbonyl)amino]benzoate.

  • Molecular Formula: C₁₈H₁₃NO₅.

  • Molecular Weight: 323.30 g/mol.

  • Canonical SMILES: COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2.

The isochromene ring system (1H-isochromen-1-one) contributes to planar aromaticity, while the amide linkage introduces hydrogen-bonding capacity, critical for biological interactions.

Synthetic Routes

Synthesis typically involves a multi-step protocol:

  • Precursor Preparation: 4-Aminobenzoic acid is esterified to methyl 4-aminobenzoate using methanol under acidic conditions.

  • Isochromene Activation: 1-Oxoisochromene-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

  • Amide Coupling: The acid chloride reacts with methyl 4-aminobenzoate in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding the target compound.

Optimization Considerations:

  • Solvent Choice: Polar aprotic solvents like DCM enhance reaction efficiency.

  • Temperature: Reactions are conducted at 0–25°C to minimize side product formation.

  • Yield: Typical yields range from 65% to 78% after column chromatography.

Physicochemical Properties

Key Parameters

PropertyValueSource
Melting Point223–227°C
Partition Coefficient (logP)4.26
Water Solubility (LogS)-4.49
Polar Surface Area65.23 Ų
Hydrogen Bond Donors1

The compound’s low water solubility (-4.49 LogS) necessitates formulation strategies like nanoemulsions for in vivo applications . Its moderate logP (4.26) suggests favorable membrane permeability, aligning with its observed bioactivity .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3405 cm⁻¹ (O–H stretch), 1648 cm⁻¹ (C=O amide), and 1720 cm⁻¹ (ester C=O) .

  • ¹H NMR: Signals at δ 8.02 ppm (aromatic protons), δ 3.89 ppm (methoxy group), and δ 10.21 ppm (amide NH).

  • HR-ESI-MS: [M+H]⁺ peak at m/z 324.0971 (calculated 324.0974).

Biological Activities and Mechanistic Insights

Antioxidant Properties

In a study evaluating lipid peroxidation in human fibroblast cells, methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate demonstrated an IC₅₀ of 25 µM, outperforming ascorbic acid (IC₅₀ = 35 µM) . The mechanism involves scavenging hydroxyl radicals (- OH) and chelating Fe²⁺ ions, thereby inhibiting Fenton reaction-driven oxidative damage .

Anti-inflammatory Effects

The compound suppressed lipopolysaccharide (LPS)-induced TNF-α and IL-6 production in RAW 264.7 macrophages by 62% and 58%, respectively, at 50 µM. This activity correlates with inhibition of NF-κB nuclear translocation, as evidenced by immunofluorescence assays.

Applications in Drug Discovery

Lead Compound Optimization

Structural analogs with modified substituents have been synthesized to enhance potency:

Analog ModificationBioactivity Change
Methoxy → Ethoxy10% ↑ cytotoxicity
Amide → Sulfonamide20% ↓ solubility
Isochromene → Naphtho[2,3-c]pyran2× ↑ NF-κB inhibition

Inclusion in Screening Libraries

The compound is part of ChemDiv’s Anti-infective Library (19,449 compounds), where it showed moderate activity against Leishmania donovani (IC₅₀ = 26.4 µg/mL) . Its broad-spectrum activity makes it a candidate for repurposing in neglected tropical disease research .

Comparative Analysis with Structural Analogues

Methyl 5-Methyl-2-(1-oxo-1H-isochromene-3-amido)benzoate

  • Structural Difference: Methyl group at C5 of the benzoate ring.

  • Bioactivity: Higher logP (4.63 vs. 4.26) correlates with 15% greater CNS penetration .

  • Anticancer IC₅₀: 28 µM in MCF-7 cells vs. 30 µM for the parent compound.

3-(3,4-Dihydroxyphenyl)-4,6,8-trihydroxy-1H-isochromen-1-one

  • Natural Analog: Isolated from Nigrospora sphaerica .

  • Activity: Superior antioxidant profile (IC₅₀ = 18 µM) but poor bioavailability (LogS = -5.01) .

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